molecular formula C8H7ClF2S B1519263 1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1118787-18-0

1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene

Cat. No. B1519263
CAS RN: 1118787-18-0
M. Wt: 208.66 g/mol
InChI Key: VYOHOEHOMRKHMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the direct nucleophilic substitution of (difluoromethyl)-sulfonyl benzene with easily available aryl and alkyl thiocyanates. Notably, this reaction occurs under transition metal-free conditions . Additionally, various thiocyanation methods can be combined to allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .

Scientific Research Applications

1. Synthesis and Polymerization Reactions

  • The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, related to 1-(chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene, is used in activating thioglycosides for diverse glycosidic linkages formation in low-temperature conditions. This method demonstrates efficacy in various synthesis applications, including polymerization (Crich & Smith, 2001).

2. Kinetic Monte Carlo Modeling in Polymer Synthesis

  • A kinetic Monte Carlo modeling study has been conducted on a premonomer structurally similar to 1-(chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene, focusing on precursor polymer formation. This study is significant in predicting experimental trends in yield, mass, and structural defect content in polymer synthesis (Steenberge et al., 2011).

3. Catalytic and Reaction Studies

  • Research involving compounds like 1-(chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene focuses on their role in catalytic reactions, such as sulfonylation and formylation. These reactions are crucial in organic synthesis and have implications in the development of new materials and pharmaceuticals (Nara et al., 2001), (Ohsawa et al., 2013).

4. Fuel Cell Applications

  • Sulfonated poly(ether sulfone)s block copolymers containing fluorenyl groups, synthesized through processes involving chloromethylation, have shown promise for fuel cell applications. This research highlights the importance of such compounds in developing high-performance materials for energy applications (Bae et al., 2009).

properties

IUPAC Name

1-(chloromethyl)-2-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2S/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHOEHOMRKHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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